molecular formula C14H19NO2 B1230036 methyl (R)-phenyl[(S)-piperidin-2-yl]acetate CAS No. 52703-69-2

methyl (R)-phenyl[(S)-piperidin-2-yl]acetate

Cat. No. B1230036
CAS RN: 52703-69-2
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (R)-phenyl[(S)-piperidin-2-yl]acetate is a methyl phenyl(piperidin-2-yl)acetate that has R configuration alpha to the carbonyl group and S configuration at the stereocentre bearing the nitrogen. It is an enantiomer of a methyl (S)-phenyl[(R)-piperidin-2-yl]acetate.

Scientific Research Applications

Synthesis and Modification

  • Methyl (R)-phenyl[(S)-piperidin-2-yl]acetate and its analogs have been synthesized through novel methods. A series of novel piperidine ring-modified analogs were developed by direct alkylation and reductive amination procedures, with modifications made to existing literature methodologies to improve efficiency and yields (Ojo, 2012). Another study focused on synthesizing polysubstituted phenyl acetates using a domino reaction for efficient synthesis (He et al., 2017).

Chemical Structure Analysis

  • Detailed chemical structure analysis is crucial for these compounds. Mass spectra, 1H NMR spectra, and CHN elemental analysis data are typically used for establishing the structures of these analogs (Ojo, 2012).

Potential Pharmaceutical Applications

  • While specific pharmaceutical applications of this compound were not detailed in the available literature, related compounds show potential in various areas. For example, certain piperidine derivatives have been studied for their muscarinic receptor selectivity, which can be relevant in drug design for treating diseases like obstructive airway disease (Mitsuya et al., 1999).

Molecular Modeling and Characterization

  • Molecular modeling and characterization of novel compounds derived from this compound have been conducted. Studies have included the synthesis of novel compounds and analysis of their antimicrobial activity, as well as molecular modeling to predict their behavior and interactions (Vankadari et al., 2013).

properties

CAS RN

52703-69-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13+/m0/s1

InChI Key

DUGOZIWVEXMGBE-QWHCGFSZSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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